

Application Notes and Protocols: AG-1909 in Allergic Asthma Studies

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Compound of Interest

Compound Name: AG-1909

Cat. No.: B605001

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Introduction

AG-1909 is a component of a combination of two human IgG4 monoclonal antibodies, REGN1908 and REGN1909, designed to target the major cat allergen, Fel d 1. This passive immunotherapy approach offers a novel strategy for the prevention and treatment of cat allergen-induced allergic asthma. By binding to Fel d 1, REGN1908/1909 effectively neutralizes the allergen, preventing its interaction with allergen-specific IgE on the surface of mast cells and basophils. This blockade inhibits the initiation of the allergic cascade, thereby mitigating the symptoms of allergic asthma. These application notes provide a comprehensive overview of the use of **AG-1909** (as part of the REGN1908/1909 combination) in preclinical and clinical studies of allergic asthma, including detailed experimental protocols and a summary of key quantitative data.

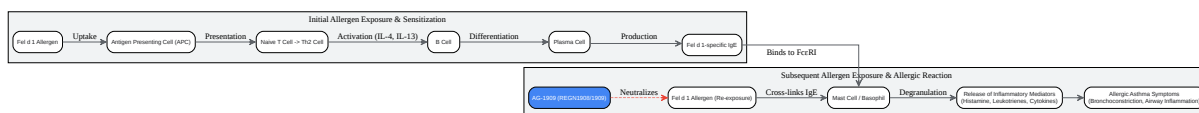
Mechanism of Action

REGN1908 and REGN1909 are two distinct monoclonal antibodies that bind to different epitopes on the Fel d 1 protein. The combination of these two antibodies provides a more comprehensive blockade of the allergen. The primary mechanism of action involves the formation of an antibody-allergen complex, which prevents Fel d 1 from cross-linking IgE molecules bound to the high-affinity IgE receptor (FcεRI) on mast cells and basophils. This inhibition of IgE cross-linking prevents the degranulation of these cells and the subsequent

release of inflammatory mediators, such as histamine, leukotrienes, and cytokines, which are responsible for the clinical manifestations of allergic asthma.

Signaling Pathway of Allergic Asthma and AG-1909 Intervention

The following diagram illustrates the typical signaling pathway of an allergic asthma reaction and the point of intervention for **AG-1909** (REGN1908/1909).



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Caption: Allergic asthma pathway and **AG-1909** intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data from a clinical trial evaluating a single 600 mg dose of REGN1908/1909 in cat-allergic patients with mild asthma.

Table 1: Effect on Forced Expiratory Volume in 1 Second (FEV1) Reduction

Timepoint	REGN1908/1909 (n=29)	Placebo (n=27)
Day 8	No significant reduction	≥20% mean reduction
Day 29	No significant reduction	≥20% mean reduction
Day 57	No significant reduction	≥20% mean reduction
Day 85	No significant reduction	≥20% mean reduction

Data from a study where patients were exposed to cat allergen in an environmental exposure unit. An early asthmatic response was defined as a ≥20% reduction in FEV1.[\[1\]](#)[\[2\]](#)

Table 2: Early Asthmatic Response (EAR) and Allergen Tolerance

Parameter	REGN1908/1909	Placebo
Patients with EAR by 4 hours	Most did not have an EAR	Most experienced an EAR within 1 hour
Allergen Tolerance	Tolerated 3-fold higher allergen quantities (P < .05)	Baseline tolerance

Data collected at all tested time points (Days 8, 29, 57, and 85).[\[1\]](#)[\[2\]](#)

Table 3: Effect on Skin Prick Test (SPT) Reactivity

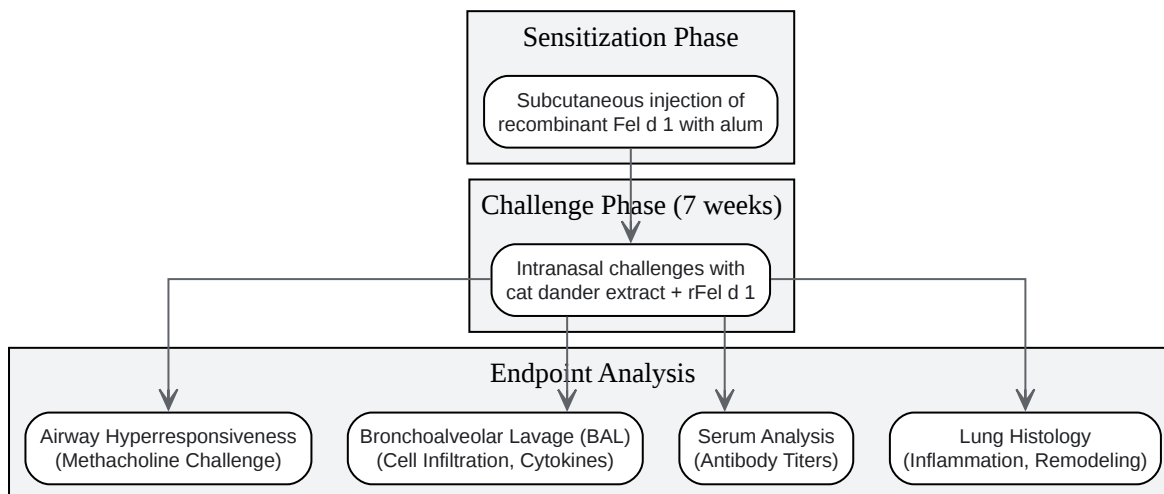
Timepoint	REGN1908/1909 vs. Placebo
All tested time points	Substantially reduced skin test reactivity (nominal $P < .001$)
Skin prick tests were performed with cat allergen extract. ^{[1][2]}	

Experimental Protocols

In Vivo Model: Cat Allergen-Induced Asthma in Mice

This protocol describes a model for inducing chronic allergic asthma in mice using the cat allergen Fel d 1.

Workflow Diagram



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Caption: Workflow for cat allergen-induced asthma mouse model.

Materials:

- Female BALB/c mice
- Recombinant Fel d 1 (rFel d 1)
- Alum adjuvant (e.g., Imject™ Alum)
- Cat dander extract (CDE)
- Methacholine
- Phosphate-buffered saline (PBS)
- Anesthesia (e.g., ketamine/xylazine)

Procedure:

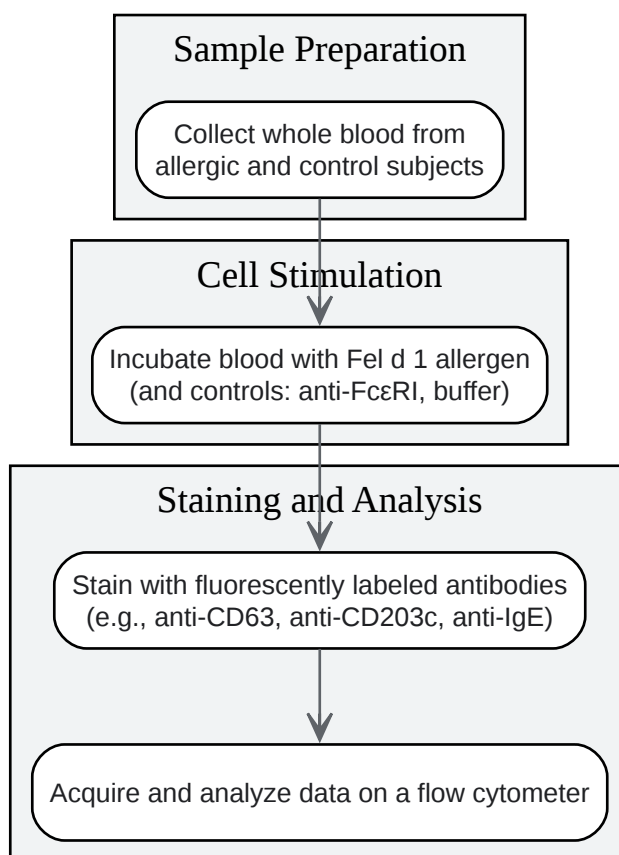
- Sensitization:
 - On day 0, sensitize female BALB/c mice by subcutaneous injection with 1 µg of rFel d 1 adsorbed to alum adjuvant.
- Challenge:
 - Starting on day 14, challenge the mice intranasally three times a week for seven consecutive weeks.
 - Each challenge consists of 10 µg of CDE spiked with 0.1 µg of rFel d 1 in 50 µL of PBS, administered to anesthetized mice.
- Endpoint Analysis (24-48 hours after the final challenge):
 - Airway Hyperresponsiveness (AHR):
 - Anesthetize mice and measure baseline lung resistance and compliance using a whole-body plethysmograph.
 - Administer increasing concentrations of aerosolized methacholine and record changes in lung function.

- Bronchoalveolar Lavage (BAL):
 - Euthanize mice and perform a tracheotomy.
 - Lavage the lungs with PBS to collect BAL fluid.
 - Determine total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
 - Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-17) in the BAL fluid supernatant by ELISA.
- Serum Analysis:
 - Collect blood via cardiac puncture.
 - Measure serum levels of Fel d 1-specific IgE and IgG antibodies by ELISA.
- Lung Histology:
 - Perfuse the lungs and fix them in 10% neutral buffered formalin.
 - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

In Vitro Assay: Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay to assess the activation of basophils in response to an allergen.

Workflow Diagram



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Caption: Workflow for the Basophil Activation Test (BAT).

Materials:

- Heparinized whole blood from cat-allergic patients and non-allergic controls
- Purified Fel d 1 allergen
- Positive control: anti-FcεRI antibody
- Negative control: Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)
- Fluorescently labeled monoclonal antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-IgE-PE, anti-CD45-PerCP)
- Lysis buffer

- Flow cytometer

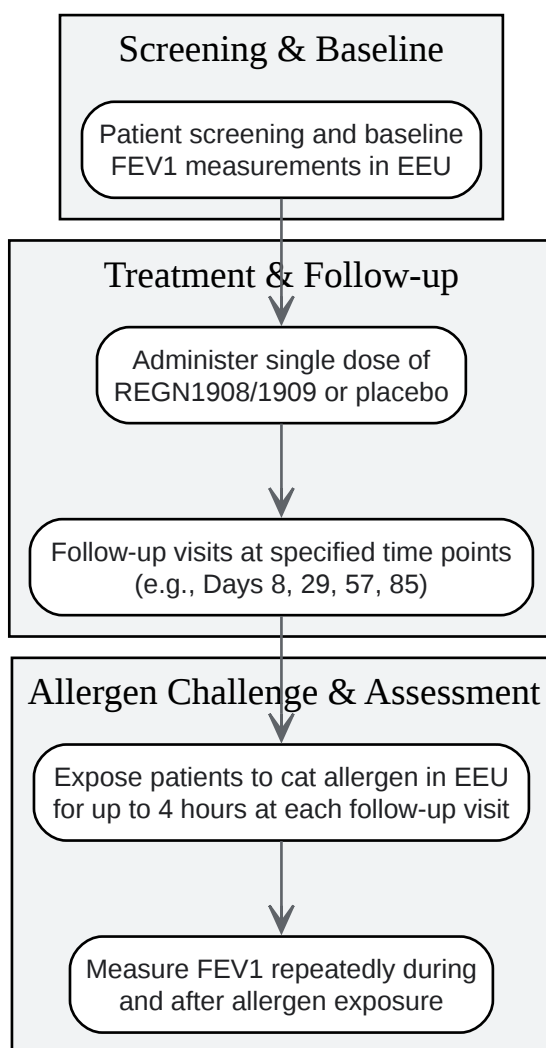
Procedure:

- Blood Collection:
 - Collect venous blood into heparin-containing tubes.
- Stimulation:
 - Aliquot 100 μ L of whole blood into flow cytometry tubes.
 - Add 50 μ L of different concentrations of Fel d 1 allergen, anti-Fc ϵ RI antibody (positive control), or stimulation buffer (negative control).
 - Incubate for 15-30 minutes at 37°C.
- Staining:
 - Add a cocktail of fluorescently labeled antibodies to identify and assess the activation of basophils (e.g., anti-CD63, anti-CD203c, and a basophil identification marker like anti-IgE).
 - Incubate for 15-20 minutes at 4°C in the dark.
- Lysis and Washing:
 - Add red blood cell lysis buffer and incubate for 10 minutes at room temperature.
 - Centrifuge the tubes and wash the cell pellet with wash buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in sheath fluid and acquire the samples on a flow cytometer.
 - Gate on the basophil population (e.g., IgE-positive, CD45-low).
 - Determine the percentage of activated basophils (e.g., CD63-positive or CD203c-bright) for each condition.

Clinical Protocol: Allergen Challenge in an Environmental Exposure Unit (EEU)

This protocol outlines the procedure for evaluating the efficacy of a therapeutic agent in preventing allergen-induced asthmatic responses in a controlled setting.

Workflow Diagram



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Caption: Workflow for an Environmental Exposure Unit (EEU) clinical trial.

Study Design:

- Randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: Cat-allergic patients with mild asthma.
- Intervention: A single subcutaneous dose of REGN1908/1909 (e.g., 600 mg) or placebo.

Procedure:

- Screening and Baseline:
 - Screen patients for eligibility based on a history of cat allergy, positive skin prick test to cat allergen, and a diagnosis of mild asthma.
 - Conduct two baseline visits where patients are exposed to cat allergen in an EEU to establish their baseline early asthmatic response (EAR), defined as a $\geq 20\%$ decrease in FEV1.
- Randomization and Dosing:
 - Randomize eligible patients to receive a single dose of REGN1908/1909 or placebo.
- Follow-up and Allergen Challenge:
 - Schedule follow-up visits at predefined time points (e.g., Day 8, 29, 57, and 85).
 - At each follow-up visit, expose patients to cat allergen in the EEU for a specified duration (e.g., up to 4 hours).
- Efficacy Assessments:
 - Measure FEV1 at regular intervals (e.g., every 20 minutes) during and after the allergen exposure in the EEU.
 - The primary endpoint is the prevention of a $\geq 20\%$ reduction in FEV1.
 - Secondary endpoints can include the time to EAR and the total amount of allergen tolerated.

- Perform skin prick tests with cat allergen at each visit to assess changes in skin reactivity.

Conclusion

AG-1909, as a component of the REGN1908/1909 combination therapy, represents a promising targeted approach for the management of cat allergen-induced allergic asthma. The provided data and protocols offer a framework for researchers and clinicians to further investigate and understand the application of this novel passive immunotherapy. The ability to effectively neutralize the primary trigger of the allergic cascade holds significant potential for improving the quality of life for individuals with this common and often debilitating condition.

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References

- 1. Flow cytometry for basophil activation markers: the measurement of CD203c up-regulation is as reliable as CD63 expression in the diagnosis of cat allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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